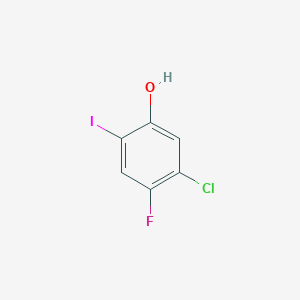
5-Chloro-4-fluoro-2-iodophenol
Übersicht
Beschreibung
5-Chloro-4-fluoro-2-iodophenol: is an aromatic compound with the molecular formula C6H3ClFIO It is a halogenated phenol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-iodophenol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with halogenating agents. For example, starting with 2,4-dihalophenol, selective iodination can be achieved using iodine and an oxidizing agent like sodium iodate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-4-fluoro-2-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated phenols.
Substitution: The compound is prone to nucleophilic and electrophilic aromatic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine, chlorine, and fluorine, often in the presence of catalysts or under specific temperature and pressure conditions
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or partially reduced derivatives.
Substitution: Various halogenated phenols depending on the specific halogenation reaction
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-4-fluoro-2-iodophenol is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a precursor for the synthesis of various bioactive molecules and polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-tumor and anti-inflammatory effects. It is used in the development of pharmaceuticals targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals, including antioxidants, ultraviolet absorbers, and flame retardants. Its unique halogenation pattern imparts specific properties to the materials it is incorporated into .
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-fluoro-5-iodophenol
- 4-Chloro-2-fluoro-5-iodophenol
- 3-Chloro-5-fluoro-2-iodophenol
Comparison: 5-Chloro-4-fluoro-2-iodophenol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Eigenschaften
IUPAC Name |
5-chloro-4-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEPJOSBEDGMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














